molecular formula C9H8BrN3 B1381233 3-Bromo-4-methyl-1,5-naphthyridin-2-amine CAS No. 1820683-25-7

3-Bromo-4-methyl-1,5-naphthyridin-2-amine

Cat. No.: B1381233
CAS No.: 1820683-25-7
M. Wt: 238.08 g/mol
InChI Key: JAHQFOXAJYDJNA-UHFFFAOYSA-N
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Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The compound this compound exhibits a distinctive molecular architecture characterized by a fused bicyclic ring system with specific substituent positioning that defines its chemical identity. According to the Protein Data Bank Chemical Component Dictionary, this compound possesses the molecular formula carbon-nine hydrogen-eight bromine-one nitrogen-three, with a computed molecular weight of 238.08 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is established as this compound, reflecting the precise positioning of functional groups on the naphthyridine scaffold.

The molecular structure consists of a 1,5-naphthyridine core framework, which represents a bicyclic aromatic system containing two nitrogen atoms positioned at the 1 and 5 positions of the fused ring system. This naphthyridine backbone provides the fundamental structural foundation upon which the substituents are arranged. The bromine atom occupies the 3-position, introducing significant electronegativity and steric effects that influence the compound's reactivity profile. The methyl group at the 4-position contributes to the overall hydrophobic character and electronic properties of the molecule, while the amino group at the 2-position provides nucleophilic functionality and hydrogen bonding capabilities.

The chemical identifier systems provide multiple representations of this molecular structure. The International Chemical Identifier string is represented as: one sulfur forward slash carbon-nine hydrogen-eight bromine-one nitrogen-three forward slash carbon-one minus-five-seven-ten-nine-twelve-eight-six-thirteen-eleven, with specific numerical and alphabetical sequences that encode the connectivity and stereochemical information. The Simplified Molecular Input Line Entry System notation reads: carbon-carbon-one-equals-carbon-two-carbon-open-parenthesis-equals-nitrogen-carbon-open-parenthesis-equals-carbon-one-bromine-close-parenthesis-nitrogen-close-parenthesis-carbon-equals-carbon-carbon-equals-nitrogen-two, providing a linear representation of the molecular connectivity.

Property Value Computation Method
Molecular Formula C₉H₈BrN₃ PubChem 2.1
Molecular Weight 238.08 g/mol PubChem 2.1
International Union of Pure and Applied Chemistry Name This compound LexiChem 2.6.6
International Chemical Identifier Key JAHQFOXAJYDJNA-UHFFFAOYSA-N InChI 1.0.5

Crystallographic Analysis and Conformational Studies

The crystallographic characteristics of this compound reflect the inherent structural properties of the naphthyridine family, though specific single-crystal diffraction data for this exact compound requires examination through the lens of related naphthyridine structures. Research on similar naphthyridine derivatives reveals important insights into the conformational behavior and crystallographic patterns typical of this compound class.

Studies of related naphthyridine compounds demonstrate that the bicyclic aromatic system typically maintains planarity within the fused ring framework, with minimal deviation from coplanarity between the constituent pyridine rings. For instance, crystallographic analysis of structurally similar oxazolo-naphthyridine derivatives shows that the naphthyridine ring systems exhibit root mean square deviations of approximately 0.016 angstroms from perfect planarity. This planarity is crucial for the electronic delocalization across the aromatic system and influences the compound's physical and chemical properties.

The presence of the bromine substituent at the 3-position introduces significant considerations for the crystallographic packing arrangements. Halogen atoms, particularly bromine, can participate in halogen bonding interactions that influence crystal structure organization. Research on bromine-containing naphthyridine derivatives indicates that bromine atoms often engage in close contacts with electronegative atoms such as oxygen and nitrogen, with typical contact distances ranging from 2.8 to 3.0 angstroms. These interactions can stabilize specific conformational arrangements and influence the overall crystal packing motifs.

The amino group at the 2-position provides additional opportunities for intermolecular hydrogen bonding interactions that significantly impact crystallographic organization. Amino groups in naphthyridine derivatives typically serve as hydrogen bond donors, forming networks with acceptor sites on neighboring molecules. The conformational flexibility of the amino group allows for various orientations that can accommodate different hydrogen bonding geometries, contributing to polymorphic behavior in some naphthyridine derivatives.

Structural Feature Typical Range Influence on Properties
Ring Planarity Deviation 0.01-0.03 Å Electronic delocalization
Bromine Contact Distance 2.8-3.0 Å Halogen bonding
Hydrogen Bond Length 1.8-2.2 Å Intermolecular interactions
Dihedral Angle (substituents) 0-15° Steric interactions

Comparative Analysis with Related Naphthyridine Derivatives

The structural characteristics of this compound can be meaningfully evaluated through comparison with other members of the naphthyridine family, revealing both commonalities and distinctive features that define this particular derivative. The naphthyridine scaffold represents a versatile framework that accommodates various substitution patterns, each contributing unique properties to the resulting compounds.

Comparison with the parent 1,5-naphthyridine compound reveals the significant impact of substituent incorporation on molecular properties. The unsubstituted 1,5-naphthyridine serves as the fundamental framework, possessing nitrogen atoms at positions 1 and 5 that create a electron-deficient aromatic system capable of various chemical transformations. The introduction of the bromo, methyl, and amino substituents in this compound fundamentally alters the electronic distribution, reactivity profile, and physical properties compared to the parent structure.

Analysis of related amino-substituted naphthyridines, such as 1,8-naphthyridin-2-amine, provides insight into the influence of amino group positioning on molecular behavior. The 1,8-naphthyridin-2-amine derivative, with a molecular formula of carbon-eight hydrogen-seven nitrogen-three and molecular weight of 145.16 grams per mole, demonstrates different electronic properties due to the alternative nitrogen positioning within the bicyclic framework. This positional variation affects the basicity of the amino group and the overall electronic distribution throughout the aromatic system.

The presence of halogen substituents in naphthyridine derivatives creates opportunities for specific chemical transformations and biological activities. Research on various bromo-substituted naphthyridines indicates that the halogen atom serves as an effective leaving group for nucleophilic substitution reactions, enabling further structural modifications. The 3-bromo positioning in the target compound places the halogen adjacent to the amino functionality, creating potential for intramolecular interactions that may influence conformational preferences and reactivity patterns.

Comparative studies of methyl-substituted naphthyridines reveal the impact of alkyl substitution on molecular properties. Compounds such as 7-methyl-1,8-naphthyridin-2-amine, with molecular formula carbon-nine hydrogen-nine nitrogen-three and molecular weight 159.192 grams per mole, demonstrate how methyl group positioning affects electronic properties and steric interactions. The 4-methyl substitution in this compound creates a different electronic environment compared to alternative methylation patterns, influencing both chemical reactivity and physical properties.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound C₉H₈BrN₃ 238.08 Bromo at 3, methyl at 4, amino at 2
1,8-Naphthyridin-2-amine C₈H₇N₃ 145.16 Amino at 2, alternative nitrogen positioning
7-Methyl-1,8-naphthyridin-2-amine C₉H₉N₃ 159.19 Methyl at 7, amino at 2
1,5-Naphthyridine (parent) C₈H₆N₂ 130.15 Unsubstituted framework

The electronic properties of this compound reflect the combined influence of all substituents on the aromatic system. The electron-withdrawing effect of the bromine atom contrasts with the electron-donating character of the methyl group, creating a complex electronic environment that influences chemical reactivity. The amino group provides additional electronic complexity through its lone pair electrons, which can participate in resonance interactions with the aromatic system.

Research on naphthyridine derivatives demonstrates that substitution patterns significantly influence biological activity and chemical behavior. The specific arrangement of substituents in this compound creates a unique molecular profile that distinguishes it from other naphthyridine derivatives. This distinctive substitution pattern contributes to specific intermolecular interactions, solubility characteristics, and potential biological activities that define the compound's utility in various research applications.

Properties

IUPAC Name

3-bromo-4-methyl-1,5-naphthyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c1-5-7(10)9(11)13-6-3-2-4-12-8(5)6/h2-4H,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHQFOXAJYDJNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=C1Br)N)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Naphthyridine Core Formation

a. Cyclization of Pyridine Derivatives

One of the primary routes involves cyclization of substituted pyridine derivatives, particularly 3-amino-4-bromopyridine, which serves as a precursor. The process typically involves initial halogenation followed by intramolecular cyclization to form the naphthyridine ring system.

  • Methodology:
    Starting from commercially available 3-amino-4-bromopyridine, the compound undergoes cyclization through thermal or catalytic conditions, often employing oxidants such as m-nitrophenylsulfonate or iodine catalysts in a suitable solvent like dioxane/water mixtures.
    For example, a modified Skraup reaction or oxidative cyclization using iodine as a catalyst in dioxane/water mixture has been reported to produce the core heterocycle with moderate to good yields (~45-50%).

  • Reaction Conditions:

    • Catalyst: Iodine or other oxidants (e.g., m-NO₂PhSO₃Na)
    • Solvent: Dioxane/water (1:1)
    • Temperature: 250°C for short durations (~0.5 min)
    • Work-up: Cooling, filtration, recrystallization
  • Outcome:
    Formation of the 1,5-naphthyridine core with halogenation at specific positions, such as 3-bromo-1,5-naphthyridine, which can be further functionalized.

b. Cyclization via Condensation Reactions

Condensation of amino pyridines with aldehydes or diketones under thermal or acid catalysis can also lead to naphthyridine derivatives.

  • Example:
    Reaction of 3-amino-4-methylpyridine with acetaldehyde yields 4-hydroxy-1,5-naphthyridine derivatives after cyclization and dehydration steps.

Halogenation Approaches

Halogenation, particularly bromination, is crucial for introducing reactive sites for subsequent functionalization.

  • Bromination with Bromine:
    Bromine in acetic acid has been used to selectively brominate naphthyridine derivatives, yielding compounds like 3,7-dibromo-1,5-naphthyridine derivatives.

  • Use of N-Bromosuccinimide (NBS):
    NBS provides a controlled bromination, often at the 3-position, facilitating further substitution reactions. Bromination reactions are performed at room temperature or slightly elevated temperatures with careful control to prevent over-bromination.

  • Reaction Conditions:

    • Solvent: Acetic acid or DCM
    • Reagent: Bromine or NBS
    • Temperature: Room temperature to 50°C
    • Duration: Several hours, monitored by TLC

Functional Group Transformations

Post-halogenation, the amino group at the 2-position is introduced or preserved through nucleophilic substitution or reduction steps.

  • Amine Introduction:
    Nucleophilic substitution of halogenated intermediates with ammonia or amines under reflux conditions can afford the amino derivatives.

  • Methylation at the 4-Position:
    Methylation of the amino group or other heteroatoms is achieved using methyl iodide (MeI) in the presence of potassium carbonate in DMF, yielding 4-methyl derivatives.

  • Reaction Conditions for Methylation:

    • Solvent: DMF
    • Base: K₂CO₃
    • Reagent: MeI
    • Temperature: 20°C to room temperature
    • Duration: 14 hours

Summary of Preparation Pathways

Step Reagents / Conditions Purpose Yield / Notes
Starting Material 3-Amino-4-bromopyridine Precursor Commercially available, high yield (~91%)
Cyclization Iodine catalyst, dioxane/water, 250°C Ring formation 45-50% yield, moderate efficiency
Bromination Bromine or NBS, acetic acid, room temp Halogenation at desired position Controlled, selective bromination
Methylation MeI, K₂CO₃, DMF, room temp 4-methyl group introduction 70% yield
Final Amine Formation Nucleophilic substitution Amine at position 2 Variable, depending on halogenation efficiency

Research Findings and Data

  • The optimized conditions for the synthesis of 8-bromo-1,5-naphthyridin-4(1H)-one involve high-temperature cyclization of 3-amino-4-bromopyridine derivatives, with yields around 52% under specific conditions (0.03 mol/L concentration, 250°C, 0.5 min reaction time).

  • Bromination with NBS in DCM provides regioselective substitution at the 3-position, which is crucial for subsequent functionalization steps leading to the target compound.

  • Methylation reactions using methyl iodide are efficient for introducing methyl groups at the amino nitrogen, with yields exceeding 70%, facilitating the synthesis of methylated derivatives relevant for biological activity studies.

Scientific Research Applications

Chemical Overview

  • Molecular Formula: C9H8BrN3
  • CAS Number: 1820683-25-7
  • Molecular Weight: Approximately 224.06 g/mol

The compound features a bromine atom at the 3-position and an amine group at the 2-position of the naphthyridine ring, which contributes to its reactivity and potential biological effects.

Biological Studies

Mechanism of Action
The mechanism of action of 3-Bromo-4-methyl-1,5-naphthyridin-2-amine primarily involves its interaction with specific molecular targets such as enzymes and receptors. The bromine and amine groups play critical roles in binding to these targets, leading to modulation of various biological pathways .

Material Science Applications

Development of Novel Materials
This compound is also explored in material science for developing novel materials with specific properties such as fluorescence or conductivity. Its unique chemical structure allows it to be used in applications ranging from organic light-emitting diodes (OLEDs) to sensors and semiconductors .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds can be beneficial:

CompoundStructure FeaturesBiological Activity
1,5-NaphthyridineParent compoundLimited biological activity
3-Methyl-1,5-naphthyridineMethyl group instead of bromineModerate anticancer activity
4-Bromo-1,5-naphthyridineBromine at the 4-positionVaries; some antibacterial properties
This compound Unique bromo and methyl substitutionsPotential anticancer and antibacterial effects

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Bromine Position : The target compound’s bromine at position 3 contrasts with analogues brominated at positions 6 or 5. This affects electronic distribution and reactivity, making it more suitable for nucleophilic substitutions at position 3 compared to others .
  • Tautomerism : Unlike 3-methyl-1,5-naphthyridin-2-amine, which may exist as an imine tautomer (9), the brominated target compound’s tautomeric behavior remains unstudied .
2.4. Physicochemical Properties
  • Ionization Constants: Amino-substituted 1,5-naphthyridines exhibit pKa values influenced by substituent positions. Bromine’s electron-withdrawing effect likely increases acidity compared to non-halogenated analogues .
  • Mass Spectrometry: Bromine’s isotopic signature (1:1 ratio for ⁷⁹Br/⁸¹Br) aids in distinguishing the target compound from non-brominated derivatives like 3-methyl-1,5-naphthyridin-2-amine .

Biological Activity

3-Bromo-4-methyl-1,5-naphthyridin-2-amine is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Overview

Molecular Formula: C9H8BrN3
CAS Number: 1820683-25-7

The compound is categorized under naphthyridines, which are known for their various pharmacological properties. The presence of the bromine and methyl groups at specific positions significantly influences its biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom at the 3-position and the amine group play crucial roles in binding to these targets, leading to modulation of various biological pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Similar naphthyridine derivatives have shown cytotoxic effects against various cancer cell lines, including HeLa and HL-60 cells .
  • Antibacterial Properties : Naphthyridine derivatives have been documented to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The specific efficacy of this compound in this regard remains to be fully elucidated but warrants further investigation .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in critical biological processes. For instance, related compounds have demonstrated inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundStructure FeaturesBiological Activity
1,5-NaphthyridineParent compoundLimited biological activity
3-Methyl-1,5-naphthyridineMethyl group instead of bromineModerate anticancer activity
4-Bromo-1,5-naphthyridineBromine at the 4-positionVaries; some antibacterial properties
This compound Unique bromo and methyl substitutionsPotential anticancer and antibacterial effects

Study on Anticancer Activity

A study conducted on various naphthyridine derivatives indicated that compounds with halogen substitutions exhibited enhanced cytotoxicity against cancer cells. Specifically, derivatives similar to this compound showed significant inhibition of cell proliferation in vitro .

Q & A

Q. What are the standard synthetic routes for 3-Bromo-4-methyl-1,5-naphthyridin-2-amine?

  • Methodological Answer : A common approach involves amination of dihalogenated 1,5-naphthyridine precursors. For example, 3,4-dibromo-1,5-naphthyridine reacts with ammonia under high-temperature, sealed conditions to yield 3-bromo-4-amino derivatives. Adjusting stoichiometry and reaction time can optimize selectivity for the bromo-methyl substitution pattern . Alternative routes may utilize intermediates like 2-amino-5-nitropyridine or glycerol-based cyclization, though yields (e.g., ~41%) may require further optimization . Key Parameters :
SubstrateReagentConditionsYieldReference
3,4-dibromo-1,5-naphthyridineNH₃160°C, sealed, ? h?%
2,5-diaminopyridine + glycerolCyclization, reflux41%

Q. How can purity and structural integrity be validated for this compound?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy to verify substitution patterns (e.g., distinguishing bromo and methyl groups at positions 3 and 4). HPLC with UV detection (e.g., λ = 254 nm) ensures purity >95%. Cross-reference with X-ray crystallography data for ambiguous cases .

Advanced Research Questions

Q. What factors govern regioselectivity in amination reactions of dihalogenated 1,5-naphthyridines?

  • Methodological Answer : Regioselectivity is influenced by electronic deactivation and steric effects. For instance, in 3,4-dibromo-1,5-naphthyridine, amination at position 4 occurs first due to lower steric hindrance, and the remaining bromo group at position 3 is stabilized by resonance with the naphthyridine ring, reducing reactivity toward further substitution . Computational studies (e.g., DFT calculations) can predict activation barriers for competing pathways. Case Study :
  • Substrate: 2,6-dibromo-1,5-naphthyridine → Selective amination at position 2 under NH₄OH at 160°C (60% yield), leaving position 6 brominated due to electronic deactivation .

Q. How can contradictory data in synthesis optimization be resolved?

  • Methodological Answer : Systematic variation of reaction parameters (temperature, solvent, catalyst) is critical. For example, CuSO₄·5H₂O catalyzes amination of 3-bromo-1,5-naphthyridine in NH₄OH, achieving 75% yield , whereas uncatalyzed reactions may show lower efficiency. Use design of experiments (DoE) to identify dominant variables and employ kinetic studies (e.g., in situ IR monitoring) to track intermediate formation .

Q. What role does this compound play in fragment-based drug discovery?

  • Methodological Answer : This scaffold serves as a versatile building block for palladium- or copper-mediated cross-coupling reactions. For example, intermediates like 28–31 (Fig. 13 in ) enable diversification at the 7-position via Suzuki or Buchwald-Hartwig reactions. Prioritize orthogonal protecting groups (e.g., Boc for amines) to ensure regiocontrol during elaboration .

Data Contradiction Analysis

Q. Why do amination yields vary significantly across similar substrates?

  • Methodological Answer : Discrepancies arise from subtle differences in halogen reactivity (Br vs. Cl) and steric effects. For example:
  • 2,6-Dichloro-1,5-naphthyridine → 64% yield with hydrazine .
  • 2,6-Dibromo analog → 60% yield with NH₄OH .
    Bromine’s lower electronegativity enhances leaving-group ability, but bulkier substituents (e.g., methyl groups) may hinder accessibility. Use Hammett plots to correlate substituent effects with reaction rates .

Applications in Medicinal Chemistry

Q. How can this compound be integrated into kinase inhibitor design?

  • Methodological Answer : The naphthyridine core mimics purine heterocycles in ATP-binding pockets. Introduce sulfonamide or urea groups at position 7 (via intermediates in ) to enhance hydrogen bonding with kinase hinge regions. Validate binding via SPR or crystallography .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-methyl-1,5-naphthyridin-2-amine
Reactant of Route 2
3-Bromo-4-methyl-1,5-naphthyridin-2-amine

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